molecular formula C10H14N2O B14809259 (5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine

(5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine

Cat. No.: B14809259
M. Wt: 178.23 g/mol
InChI Key: RGUKWPLTZVVJRO-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-cyclopropoxy-6-methylpyridine with methanamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy and methyl groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-yl)methanamine: A structurally similar compound with a methyl group at the 5-position instead of a cyclopropoxy group.

    (5-Cyclopropyl-6-methoxypyridin-2-yl)methanamine: Another similar compound with a methoxy group at the 6-position.

Uniqueness

(5-Cyclopropoxy-6-methylpyridin-2-YL)methanamine is unique due to the presence of both cyclopropoxy and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(5-cyclopropyloxy-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2O/c1-7-10(13-9-3-4-9)5-2-8(6-11)12-7/h2,5,9H,3-4,6,11H2,1H3

InChI Key

RGUKWPLTZVVJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)OC2CC2

Origin of Product

United States

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